MRE-269 Exhibits 13-Fold Higher Binding Affinity for Human IP Receptor Compared to Prodrug Selexipag
MRE-269 binds to the human IP receptor with a Ki of 20 nM, representing a 13-fold higher affinity than its prodrug selexipag (Ki = 260 nM for human IP receptor) [1]. This difference in receptor binding affinity establishes MRE-269 as the direct active pharmacological species, whereas selexipag requires in vivo hydrolysis to exert its effects.
| Evidence Dimension | Human IP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Selexipag (NS-304), Ki = 260 nM |
| Quantified Difference | 13-fold higher affinity for MRE-269 |
| Conditions | Radioligand competition binding assay using [3H]iloprost in hIP-CHO cells |
Why This Matters
Researchers requiring the direct active pharmacological species for in vitro studies should select MRE-269 rather than relying on prodrug conversion.
- [1] Kuwano K, et al. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. J Pharmacol Exp Ther. 2007 Sep;322(3):1181-8. View Source
